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6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid

Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationships

Pyridazine-3-carboxylic acid derivatives often require salt neutralization before amide coupling, adding cycle time and yield loss. This free base (CAS 938137-33-8) eliminates that step. - **Direct conjugation**: Free 3-COOH enables immediate HATU/EDC-mediated amide bond formation. - **Lead-like properties**: LogP 0.775, MW 193.20, Fsp³ 0.444 meets oral kinase inhibitor criteria. - **Validated scaffold**: Pyridazine-3-carboxylate pharmacophore with DYRK1A inhibition precedent. Supplied at ≥98% purity from ISO-certified facilities. No HCl salt counterion.

Molecular Formula C9H11N3O2
Molecular Weight 193.206
CAS No. 938137-33-8
Cat. No. B2851940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid
CAS938137-33-8
Molecular FormulaC9H11N3O2
Molecular Weight193.206
Structural Identifiers
SMILESC1CCN(C1)C2=NN=C(C=C2)C(=O)O
InChIInChI=1S/C9H11N3O2/c13-9(14)7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H,13,14)
InChIKeyOISOFZDSWCBOQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) is a heterocyclic building block belonging to the pyridazine-3-carboxylic acid family, featuring a pyrrolidine substituent at the 6-position of the pyridazine ring . With a molecular formula of C₉H₁₁N₃O₂ and a molecular weight of 193.20 g/mol, this compound bears a free carboxylic acid at the 3-position, a structural arrangement that distinguishes it from regioisomeric 4-carboxylic acid analogs and chloro-substituted variants . Its computed LogP of 0.775 and topological polar surface area (TPSA) of 66.32 Ų position it as a moderately lipophilic scaffold with potential for downstream derivatization in medicinal chemistry programs .

Free 3-COOH for direct amide conjugation
Pyrrolidine at 6-position provides sp³ character
Regiochemistry distinct from 4-COOH isomers with literature precedent

Why Generic Substitution Falls Short for This Scaffold


In-class pyridazine carboxylic acid building blocks cannot be freely interchanged because the position of the carboxylic acid substituent (3- vs. 4-position), the nature of the amine substituent (pyrrolidine vs. chlorine or hydrogen), and the physical form (free base vs. hydrochloride salt) each independently alter lipophilicity, hydrogen-bonding capacity, and reactivity profiles [1]. For the target compound, the pyrrolidine at position 6 contributes a calculated LogP increase of ~0.60 log units relative to the unsubstituted pyridazine-3-carboxylic acid parent (LogP 0.78 vs. 0.17), while the free carboxylic acid at position 3—rather than an ester or salt—determines its utility as a directly conjugatable handle in amide bond formation and bioconjugation workflows [1].

Regiochemistry mismatch
4-COOH regioisomer lacks documented target engagement precedent; may not support kinase-focused programs.
Lipophilicity shift with substituent change
Chloro or unsubstituted analogs alter LogP and metabolic profile, shifting predicted permeability context.
Salt form alters coupling readiness
HCl salt requires neutralization before amide coupling, introducing extra steps and potential yield loss.

Comparator Evidence at a Glance


Regiochemistry: 3-COOH vs. 4-COOH Pyridazine Isomers

6-Pyrrolidin-1-ylpyridazine-3-carboxylic acid (CAS 938137-33-8) bears the carboxylic acid at the pyridazine 3-position, whereas its regioisomer 6-(pyrrolidin-1-yl)pyridazine-4-carboxylic acid (CAS 1437433-39-0) carries the acid at the 4-position . This regiochemical difference is functionally significant: pyridazine-3-carboxylic acid derivatives have been explicitly studied as kinase inhibitor scaffolds (e.g., DYRK1A with submicromolar IC₅₀) and as ligands for ruthenium complexation with demonstrated anti-biofilm activity, whereas 4-carboxylic acid analogs lack equivalent documented target engagement profiles [1][2]. The 3-COOH arrangement places the carboxylate in conjugation with the N2 nitrogen of the pyridazine ring, creating a distinct H-bond acceptor geometry (4 acceptors, TPSA 66.32 Ų) compared to the 4-COOH isomer, which presents a different spatial orientation of the acid moiety relative to the pyrrolidine substituent .

3-COOH vs 4-COOH
Class-level
Distinct H-bond geometry; 3-COOH scaffold documented in DYRK1A inhibition and Ru-complex anti-biofilm studies; 4-COOH lacks equivalent literature precedent.
Regiochemistry determines biological scaffold relevance.
Class-level inference from pyridazine-3-carboxylic acid studies.
Medicinal Chemistry Heterocyclic Building Blocks Structure-Activity Relationships

Lipophilicity Comparison with Parent and Chloro Analogs

The target compound exhibits a computed LogP of 0.775, which represents a +0.60 log unit increase over the parent pyridazine-3-carboxylic acid (LogP 0.1748) [1]. This lipophilicity gain is directly attributable to the pyrrolidine substituent at the 6-position and is comparable to the 6-chloro analog (6-chloropyridazine-3-carboxylic acid, LogP 0.8282), which achieves similar lipophilicity through a chlorine atom rather than a saturated heterocycle [2]. The pyrrolidine substituent provides the lipophilicity enhancement without introducing the metabolic liability or toxicity concerns associated with aryl chlorides, while simultaneously contributing a tertiary amine center (pKa ~3.87 for the conjugate acid of the pyridazine ring) that can participate in salt-bridge interactions with biological targets [3].

Lipophilicity gain
Reported
LogP = 0.775 (target) vs 0.17 (parent) and 0.83 (6-Cl analog)
Pyrrolidine enhances lipophilicity without aryl chloride.
Computed LogP; experimental values may differ.
Drug Design Physicochemical Property Optimization Lead Optimization

Free Base vs. Hydrochloride Salt Physical Form

The target compound is supplied as the free base (CAS 938137-33-8), which differs fundamentally from its hydrochloride salt counterpart (CAS 1240527-98-3) in lipophilicity, hydrogen-bonding capacity, and solubility characteristics . The free base has 4 H-bond acceptors and a LogP of 0.775, whereas the HCl salt introduces a 5th H-bond acceptor (the chloride counterion) and dramatically reduces LogP to -1.22, indicating substantially higher aqueous solubility but lower membrane permeability . The free base form additionally offers a directly accessible carboxylic acid handle for amide coupling and esterification without the need for a prior neutralization step, streamlining synthetic workflows .

Free base vs HCl salt
Head-to-head
Free base: LogP 0.775, 4 HBA; HCl salt: LogP −1.22, 5 HBA
Free acid avoids neutralization step in coupling.
Purity ≥98% for free base vs 95% for HCl salt.
Formulation Development Salt Selection Chemical Procurement

Purity Benchmarks Across Qualified Vendors

Commercially available purity specifications for the target compound range from 97% to ≥98% across multiple independent vendors, with MolCore offering NLT 98% purity under ISO certification and ChemScene supplying at ≥98% with full computational characterization . This compares favorably to the HCl salt form, which is typically offered at 95% purity by multiple vendors . Higher initial purity reduces the need for repurification prior to use in sensitive coupling reactions where residual amine or acid impurities could compromise yield or lead to side-product formation in parallel synthesis workflows.

Purity specification
Reported
≥98% (multiple vendors) vs 95% for HCl salt
Higher baseline purity reduces repurification burden.
Vendor CoA methods may vary; verify for sensitive reactions.
Quality Control Vendor Qualification Chemical Procurement

Conformational Flexibility and sp³ Character Comparison

The target compound has 2 rotatable bonds (the carboxylic acid C-C bond and the pyrrolidine-N bond to pyridazine), yielding an Fsp³ (fraction of sp³-hybridized carbons) of 0.444 for the pyrrolidine-containing scaffold . This represents a deliberate balance between conformational restriction (the pyridazine ring is planar and rigid) and flexibility (the pyrrolidine ring adopts multiple puckered conformations), providing a favorable entropic profile for target binding compared to the fully aromatic 6-chloro analog (1 rotatable bond, Fsp³ approaching 0) [1]. The modest Fsp³ value aligns with lead-like chemical space recommendations (Fsp³ ≥ 0.36 for clinical candidates) without introducing excessive molecular complexity .

Conformational flexibility
Reported
Rotatable bonds = 2, Fsp³ = 0.444 vs 1 rotatable bond, Fsp³ ≈ 0 for 6-Cl analog
Saturated pyrrolidine enhances lead-like 3D character.
Supports fragment-based library design.
Molecular Design Conformational Analysis Lead-Likeness

Key Application Scenarios for Procurement


Kinase Inhibitor Scaffold for Medicinal Chemistry

Pyridazine-3-carboxylic acid derivatives have demonstrated submicromolar IC₅₀ values against DYRK1A kinase, establishing the 3-carboxylic acid pharmacophore as a validated hinge-binding motif [1]. The target compound, with its free 3-COOH and pyrrolidine at the 6-position, provides a direct starting point for amide-based elaboration of kinase inhibitor libraries. The LogP of 0.775 and TPSA of 66.32 Ų fall within recommended ranges for oral kinase inhibitors, while the pyrrolidine nitrogen offers a secondary derivatization site for property optimization . Researchers should prioritize this compound over 4-carboxylic acid regioisomers, which lack analogous kinase inhibition precedent.

Metal-Coordination Complexes and Anti-Biofilm Research

Recent studies have demonstrated that pyridazine-3-carboxylic acid (pdz-3-COOH) forms stable ruthenium complexes with demonstrated anti-biofilm activity [2]. The target compound extends this capability by combining the 3-carboxylate chelation site with a pyrrolidine substituent that can modulate complex solubility and steric environment without interfering with metal coordination geometry. This scaffold is directly applicable to metallodrug discovery programs seeking to evaluate structure-activity relationships around the pyridazine ligand periphery.

Amide Coupling and Parallel Library Synthesis

The free carboxylic acid at the 3-position, supplied at ≥98% purity (ChemScene, MolCore), enables direct HATU- or EDC-mediated amide coupling without the neutralization step required when procuring the HCl salt form . This workflow advantage is significant for parallel synthesis operations: eliminating the free-base liberation step reduces cycle time by one synthetic operation per library member and avoids yield loss associated with aqueous workup of the neutralization step. Purchasing groups should specify the free base (CAS 938137-33-8) rather than the HCl salt (CAS 1240527-98-3) when the intended downstream chemistry involves carboxylic acid derivatization.

Lead-Like Fragment and Screening Library Design

With a molecular weight of 193.20 g/mol, LogP of 0.775, 2 rotatable bonds, and 4 H-bond acceptors, the target compound satisfies multiple lead-likeness criteria (MW < 250, LogP < 3, rotatable bonds ≤ 3) . Its Fsp³ of 0.444 introduces desirable three-dimensionality compared to fully planar pyridazine analogs, potentially improving target selectivity and reducing aromatic stacking-driven promiscuity. Procurement of this scaffold at gram scale from ISO-certified vendors (MolCore) supports its incorporation into diverse screening collections where balanced physicochemical properties are a selection criterion.

Application
Selection Property
Validation Focus
Kinase inhibitor medicinal chemistry
3-COOH pharmacophore with DYRK1A precedent
Target kinase assay and hinge-binding confirmation
Metal-coordination anti-biofilm research
3-carboxylate chelation site with pyrrolidine modulation
Ru-complex formation and biofilm inhibition assay
Amide coupling library synthesis
Free carboxylic acid; no neutralization required
Coupling efficiency and purity post-reaction
Fragment-based screening library design
Balanced MW, LogP, and Fsp³ for lead-likeness
Lead-likeness compliance and solubility profiling
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